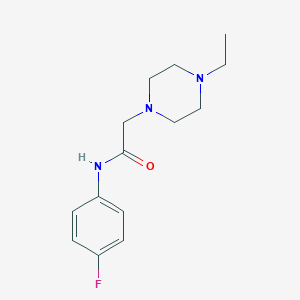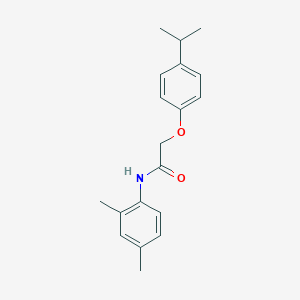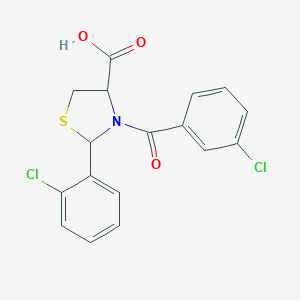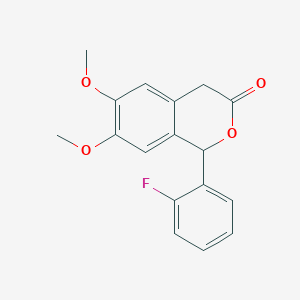![molecular formula C14H12N2O3 B259196 Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate](/img/structure/B259196.png)
Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of furo[2,3-c]pyrazoles, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate is not fully understood. However, several studies have suggested that it may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to have anti-microbial effects against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate in lab experiments is its diverse biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate. One potential area of research is the development of new drugs based on this compound. Several studies have already shown its potential as a drug candidate for the treatment of various diseases, and further research could lead to the development of new and more effective drugs. Another area of research is the investigation of its mechanism of action. Although some studies have suggested that it may modulate various signaling pathways in cells, the exact mechanism of action is not fully understood. Further research could help to elucidate this mechanism and provide insights into its biological effects. Finally, there is also potential for the development of new synthetic methods for the preparation of this compound, which could make it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate has been reported in the literature. One of the most commonly used methods involves the reaction of 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to give the final product.
Applications De Recherche Scientifique
Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have also investigated its potential as a drug candidate for the treatment of various diseases.
Propriétés
Formule moléculaire |
C14H12N2O3 |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-16-13-10(8-11(19-13)14(17)18-2)12(15-16)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
RUBJMRMIJKNJKB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(O2)C(=O)OC)C(=N1)C3=CC=CC=C3 |
SMILES canonique |
CN1C2=C(C=C(O2)C(=O)OC)C(=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)
![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)

![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)


![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)

